Dysprosium carbonate tetrahydrate

説明

Chemical Identity and Structural Formula

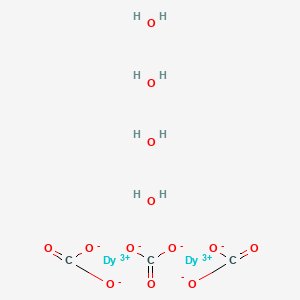

This compound possesses the molecular formula Dysprosium two carbonate three tetrahydrate, representing a hydrated rare earth carbonate with a molecular weight of 577.03 to 577.09 grams per mole. The compound exists as a white, water-insoluble powder that demonstrates remarkable stability under normal atmospheric conditions. The chemical structure incorporates two dysprosium cations, three carbonate anions, and four water molecules, creating a complex three-dimensional framework that exhibits unique crystallographic properties.

The structural analysis reveals that this compound can exist in multiple polymorphic forms, with varying degrees of hydration ranging from two to four water molecules per formula unit. X-ray diffraction studies have demonstrated that the compound initially forms as an amorphous precursor before undergoing crystallization into more ordered structures. The transformation pathways follow Ostwald's rule of stages, where metastable phases dissolve and recrystallize to form more thermodynamically stable configurations.

The compound demonstrates exceptional thermal stability, remaining unchanged at temperatures below 550 degrees Celsius under dry conditions. However, when subjected to hydrothermal treatment, it undergoes significant morphological and structural transformations, initially forming metastable phases before achieving stable crystalline forms. Transmission electron microscopy studies reveal that the initial amorphous form consists of spherical nanoparticles with diameters ranging from 10 to 20 nanometers.

Historical Context in Rare Earth Chemistry

The discovery and development of this compound are intrinsically linked to the broader history of rare earth element chemistry, beginning with the identification of dysprosium itself in 1886 by French chemist Paul-Émile Lecoq de Boisbaudran. Boisbaudran discovered dysprosium as an impurity in erbia, the oxide of erbium, naming the element from the Greek word "dysprositos," meaning "hard to get at," which reflected the extraordinary difficulty in separating this element from other rare earth materials. The metal was not isolated in pure form until Georges Urbain accomplished this feat in 1906, and pure samples were not routinely available until the development of ion-exchange techniques in the 1950s by Frank Spedding at Iowa State University.

The specific study of dysprosium carbonate compounds emerged much later in the twentieth century as analytical techniques advanced sufficiently to characterize these complex materials. Early research focused primarily on the basic chemical properties and synthesis methods, but significant breakthroughs in understanding came with the development of sophisticated crystallographic and spectroscopic techniques. The identification of the tengerite-type structure in rare earth carbonates, including dysprosium carbonate phases, represented a major advancement in the field, providing crucial insights into the structural relationships among lanthanide carbonates.

Research into amorphous dysprosium carbonate and its crystallization pathways gained momentum in the early twenty-first century, with comprehensive studies revealing the complex transformation mechanisms that govern phase transitions in these materials. These investigations demonstrated that dysprosium carbonate systems exhibit remarkable diversity in their structural forms, ranging from highly hydrated amorphous precursors to well-ordered crystalline phases. The work of Vallina and colleagues in 2013 provided definitive evidence for the stepwise crystallization process, showing how amorphous dysprosium carbonate transforms through multiple intermediate phases before achieving thermodynamic stability.

| Historical Milestone | Year | Significance |

|---|---|---|

| Dysprosium Discovery | 1886 | First identification by Lecoq de Boisbaudran |

| Pure Metal Isolation | 1906 | Achieved by Georges Urbain |

| Ion-Exchange Development | 1950s | Enabled routine production by Spedding |

| Tengerite Structure Identification | 1993 | Crystallographic breakthrough by Miyawaki |

| Amorphous Phase Studies | 2013 | Comprehensive analysis by Vallina et al. |

Role in Lanthanide Series Materials Science

This compound occupies a critical position in lanthanide series materials science, serving as both a model compound for understanding rare earth carbonate chemistry and a practical precursor for advanced material synthesis. The compound's significance stems from its ability to undergo controlled thermal decomposition to produce dysprosium oxide, a material with exceptional magnetic and optical properties essential for modern technological applications. This conversion process, known as calcination, occurs at relatively low temperatures and provides a reliable route to high-purity dysprosium oxide for use in permanent magnet production, nuclear reactor control systems, and specialized optical devices.

The materials science applications of this compound extend far beyond its role as a simple precursor compound. Research has demonstrated that the controlled crystallization of amorphous dysprosium carbonate can produce nanostructured materials with tailored properties for specific applications. The ability to manipulate the hydrothermal synthesis conditions allows researchers to control particle size, morphology, and crystal structure, enabling the development of materials optimized for particular uses. This versatility makes this compound particularly valuable in the development of catalysts for petroleum refining and environmental protection applications.

Recent investigations have revealed that dysprosium carbonate compounds play essential roles in advanced magnetic materials, particularly in the production of neodymium-iron-boron magnets used in electric vehicle motors and wind turbine generators. The incorporation of dysprosium into these magnetic systems significantly enhances their performance at elevated temperatures, making them suitable for demanding applications where conventional magnets would fail. Additionally, the compound's neutron absorption properties make it valuable for nuclear reactor control rod applications, where its ability to maintain structural integrity under intense neutron bombardment is crucial.

| Application Area | Function | Industrial Relevance |

|---|---|---|

| Permanent Magnets | Precursor for dysprosium oxide | Electric vehicles, wind turbines |

| Nuclear Technology | Neutron absorption materials | Reactor control systems |

| Catalysis | Active phase precursor | Petroleum refining, environmental protection |

| Optical Devices | Laser material component | Specialized lighting, instrumentation |

| Data Storage | Magnetic recording media | High-density storage systems |

The compound's role in emerging technologies continues to expand as researchers discover new applications for its unique properties. Studies have shown that this compound can serve as a starting material for producing specialized ceramics and glass formulations with enhanced thermal stability and optical characteristics. These materials find applications in high-temperature environments and precision optical systems where conventional materials cannot provide adequate performance. Furthermore, the compound's potential for use in magnetostrictive materials, such as Terfenol-D, positions it as a critical component in the development of advanced actuators and sensors.

特性

IUPAC Name |

dysprosium(3+);tricarbonate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.2Dy.4H2O/c3*2-1(3)4;;;;;;/h3*(H2,2,3,4);;;4*1H2/q;;;2*+3;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRZSEZQNZPPPU-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.[Dy+3].[Dy+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8Dy2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648460 | |

| Record name | Dysprosium carbonate--water (2/3/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

577.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38245-35-1 | |

| Record name | Dysprosium carbonate--water (2/3/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Precipitation from Aqueous Solutions

One of the primary methods to prepare dysprosium carbonate tetrahydrate is through precipitation from aqueous solutions containing dysprosium salts and carbonate ions.

-

- Dysprosium salts such as dysprosium chloride or dysprosium nitrate are dissolved in water.

- A carbonate source, commonly sodium carbonate or ammonium bicarbonate, is slowly added to the solution.

- This leads to the formation of an amorphous dysprosium carbonate precursor, Dy₂(CO₃)₃·4H₂O, which precipitates out of solution.

- The precipitate is then aged or subjected to controlled conditions to induce crystallization into the tetrahydrate form.

-

- Vallina et al. (2013) demonstrated that the initial precipitate is an amorphous dysprosium carbonate with four water molecules (Dy₂(CO₃)₃·4H₂O), which is exceptionally stable under dry conditions but transforms upon aging in aqueous environments or under hydrothermal treatment to crystalline forms such as Dy₂(CO₃)₃·2-3H₂O (a tengerite-type structure).

- The crystallization process involves dehydration from the tetrahydrate to the trihydrate form, indicating that water content is a critical factor in the phase stability and structure of the carbonate.

Hydrothermal Precipitation Method

Hydrothermal synthesis is a widely used method to obtain fine, crystalline this compound powders with controlled morphology and phase purity.

-

- An aqueous solution of dysprosium salts (e.g., dysprosium chloride) is mixed with urea.

- The mixture is sealed in an autoclave lined with inert materials (e.g., zirconium) and heated at elevated temperatures (typically between 90°C and 220°C).

- Urea decomposes under hydrothermal conditions, releasing carbon dioxide and ammonia, which act as precipitation agents by slowly increasing the carbonate ion concentration.

- The controlled environment facilitates the formation of crystalline dysprosium carbonate hydrates.

-

- Hydrothermal treatment at around 90°C for several days results in the crystallization of Dy₂(CO₃)₃·2-3H₂O with crystallite sizes around 16 nm, similar to ambient crystallization but with improved crystallinity.

- Higher temperatures (165°C to 220°C) promote further transformation into other dysprosium carbonate phases such as orthorhombic DyCO₃(OH), which is stable under these conditions.

- The water content in the product depends on the hydrothermal temperature, with higher temperatures generally reducing hydration levels.

-

- Produces fine powders with controlled particle size and morphology (plate-like or foliated structures).

- Enables phase control through temperature and time adjustments.

- Removes impurities effectively through washing and centrifugation.

Reaction of Dysprosium Carbonate with Acetic Acid

Another preparative approach involves the reaction of dysprosium carbonate with acetic acid to form dysprosium acetate, which can be further processed to obtain carbonate hydrates.

-

- Dysprosium carbonate reacts with acetic acid, releasing carbon dioxide and forming dysprosium acetate in solution.

- The reaction proceeds until carbon dioxide evolution ceases, indicating completion.

- The acetate solution can be used for further crystallization or conversion steps.

| Reactants | Amount Required (g) |

|---|---|

| Dysprosium carbonate (Dy₂(CO₃)₃) | 61.34 |

| Acetic acid (70%) | 62.51 |

$$

3 \mathrm{CH3COOH} + \mathrm{Dy2(CO3)3} \rightarrow 2 \mathrm{Dy(CH3COO)3} + 3 \mathrm{H2O} + 3 \mathrm{CO2} \uparrow

$$

Thermal Decomposition and Stability Considerations

| Temperature Range (°C) | Observed Phase/Transformation |

|---|---|

| Room Temperature | Amorphous Dy₂(CO₃)₃·4H₂O (stable) |

| ~100 | Loss of structural water |

| 21–90 | Crystallization to Dy₂(CO₃)₃·2-3H₂O (tengerite-type) |

| 165–220 | Transformation to DyCO₃(OH) (kozoite-type) |

| >450 | Formation of Dy₂O₂CO₃ and eventually Dy₂O₃ |

Summary Table of Preparation Methods

化学反応の分析

Thermal Decomposition

Dysprosium carbonate tetrahydrate undergoes stepwise decomposition when heated:

Reaction equation

-

Mechanism : Loss of hydration water occurs first (25–150°C), followed by carbonate decomposition (200–400°C) .

-

Product : Dysprosia (Dy₂O₃), a white paramagnetic powder with higher magnetic susceptibility than iron oxide .

| Decomposition Stage | Temperature Range | Mass Loss (%) |

|---|---|---|

| Dehydration | 25–150°C | ~12.5 |

| CO₂ Evolution | 200–400°C | ~34.2 |

Reaction with Acetic Acid

Dysprosium carbonate reacts with acetic acid to form dysprosium acetate tetrahydrate, a precursor for luminescent materials:

Reaction equation

-

Conditions : Room temperature, stoichiometric acetic acid (70% concentration) .

-

Yield : 100 g of dysprosium acetate tetrahydrate requires 61.34 g of Dy₂(CO₃)₃·4H₂O .

-

Product : Yellow-green paramagnetic crystals (hexagonal system) .

| Reactant | Quantity (g) | Notes |

|---|---|---|

| Dysprosium carbonate | 61.34 | Purity ≥99.9% |

| Acetic acid (70%) | 62.51 | Add slowly with stirring |

Reaction with Sulfuric Acid

Dysprosium carbonate dissolves in dilute sulfuric acid to form dysprosium(III) sulfate:

Reaction equation

Stability and Solubility

科学的研究の応用

Dysprosium compounds are integral to the development of high-performance magnets used in various electronic devices. The addition of dysprosium enhances the coercivity of neodymium-iron-boron (NdFeB) magnets, making them suitable for demanding applications such as electric vehicle motors and wind turbine generators. For instance, substituting up to 6% of neodymium with dysprosium can significantly improve the performance of these magnets under high temperatures .

Case Study: Electric Vehicles

A study on electric vehicles projected that each vehicle could require approximately 100 grams of dysprosium for optimal magnet performance. With manufacturers like Toyota planning to produce millions of units annually, the demand for dysprosium is expected to surge, potentially leading to supply shortages .

Nuclear Technology

Dysprosium's high thermal-neutron absorption cross-section makes it valuable in nuclear reactors. Dysprosium oxide-nickel cermets are utilized in control rods, which help regulate nuclear reactions by absorbing excess neutrons . This application underscores dysprosium's critical role in enhancing the safety and efficiency of nuclear energy production.

Case Study: Control Rods in Reactors

Research has shown that incorporating dysprosium into cermets improves their stability and absorption capabilities, which is essential for maintaining safe operational levels in nuclear reactors .

Optical Applications

Dysprosium carbonate tetrahydrate is also used in the production of laser materials and phosphors. Its ability to emit light at specific wavelengths makes it suitable for applications in laser glass and metal halide lamps . The compound's unique optical properties enable advancements in lighting technologies and laser-based applications.

Data Table: Optical Properties of Dysprosium Compounds

| Application | Description |

|---|---|

| Laser Materials | Used in conjunction with vanadium for high-performance lasers |

| Phosphors | Provides specific luminescent properties for display technologies |

Catalysis

In chemical processes, this compound serves as a catalyst or dopant. It enhances reaction rates in various industrial applications, including petroleum refining and environmental protection technologies . The compound's catalytic properties are being explored for use in advanced materials synthesis and pollution control.

Case Study: Catalytic Applications

Research indicates that incorporating dysprosium into catalytic systems can improve efficiency and selectivity in chemical reactions, particularly those involving hydrocarbons .

Material Science

This compound is being investigated for its potential use in nanofiber production due to its high strength and surface area. These nanofibers can reinforce other materials or serve as catalysts themselves, showcasing the versatility of dysprosium compounds in material science .

Data Table: Applications in Material Science

作用機序

The mechanism of action of dysprosium carbonate tetrahydrate involves its transformation into other dysprosium compounds under specific conditions. For example, during hydrothermal processes, dysprosium carbonate undergoes a series of morphological and structural transformations, following Ostwald’s rule of stages. This involves the dissolution of the metastable phase and recrystallization to form stable basic dysprosium carbonate .

類似化合物との比較

Dysprosium-Based Compounds

Key Observations :

Rare Earth Carbonates

Key Observations :

Commercial and Regulatory Aspects

- Purity Standards : Dysprosium carbonate is available in ultra-high purity (99.99%), exceeding typical grades of cerium carbonate (80–99%) .

- Regulatory Compliance : Cerium carbonate requires REACH compliance for impurities, whereas dysprosium carbonate’s niche applications focus on neutron absorption rather than environmental toxicity .

生物活性

Dysprosium carbonate tetrahydrate (Dy(CO)·4HO) is a rare earth compound that has garnered attention for its potential biological applications and interactions. This article explores its biological activity, including its chemical properties, potential therapeutic uses, and research findings.

- Molecular Formula : Dy(CO)·4HO

- Molecular Weight : 577.03 g/mol

- CAS Number : 38245-35-1

- Solubility : Insoluble in water, making it suitable for various applications where solubility is a concern .

Biological Activity

This compound exhibits several biological activities that are of interest in various fields, including medicine and environmental science.

Potential Therapeutic Applications

- Anticancer Properties : Research has indicated that dysprosium compounds may exhibit cytotoxic effects on cancer cells. For instance, studies have shown that lanthanide ions, including dysprosium, can induce apoptosis in cancer cell lines by generating reactive oxygen species (ROS) and disrupting mitochondrial function .

- Biomineralization : Dysprosium ions have been studied for their role in biomineralization processes. They can influence the growth and stabilization of mineral phases in biological systems, which may have implications for bone regeneration and tissue engineering .

- Magnetic Resonance Imaging (MRI) : Due to its paramagnetic properties, dysprosium can enhance contrast in MRI scans. The incorporation of dysprosium into imaging agents is being explored to improve the detection of tumors and other abnormalities in tissues .

Study on Cytotoxicity

A study investigated the cytotoxic effects of dysprosium carbonate on various cancer cell lines. The results indicated that exposure to dysprosium ions led to a significant reduction in cell viability, with mechanisms involving oxidative stress and apoptosis being elucidated. The IC50 values varied among different cell lines, suggesting a selective cytotoxic profile .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 25 | ROS generation, apoptosis induction |

| MCF-7 (Breast) | 30 | Mitochondrial dysfunction |

| A549 (Lung) | 20 | Cell cycle arrest, increased apoptosis |

Biomineralization Research

Another study focused on the role of dysprosium in biomineralization. It was found that dysprosium ions could facilitate the formation of hydroxylapatite-like structures when combined with phosphate ions under physiological conditions. This property suggests potential applications in bone repair materials .

Research Findings

Research has shown that this compound possesses unique properties that can be harnessed for various biological applications:

- Stability : The compound forms highly stable nanoparticles, which are advantageous for drug delivery systems and targeted therapies .

- Environmental Impact : Studies have indicated that rare earth elements, including dysprosium, can play a role in bioremediation processes due to their ability to interact with heavy metals and facilitate their removal from contaminated environments .

Q & A

Q. What are the standard methods for synthesizing dysprosium carbonate tetrahydrate (Dy₂(CO₃)₃·4H₂O) with high purity, and how can reproducibility be ensured?

this compound is typically synthesized via precipitation reactions. A common method involves reacting dysprosium chloride (DyCl₃) with ammonium carbonate ((NH₄)₂CO₃) in aqueous solution under controlled pH (~7–8) and temperature (20–25°C). The product is filtered, washed with deionized water, and dried at low temperatures to retain the tetrahydrate structure . Reproducibility requires strict control of stoichiometry, reaction time, and drying conditions. Characterization via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) confirms phase purity and hydration state .

Q. How does the solubility of this compound influence its application in aqueous chemistry studies?

Unlike many dysprosium salts, Dy₂(CO₃)₃·4H₂O is insoluble in water, making it suitable for precipitation-based separations or as a precursor for solid-state reactions. This insolubility arises from its crystalline lattice structure, which minimizes ion dissociation . Researchers must use acidic media (e.g., dilute HNO₃) to dissolve the compound for solution-phase studies, ensuring compatibility with nitrate-based systems .

Q. What analytical techniques are critical for characterizing this compound’s structural and thermal properties?

- XRD : Confirms crystallinity and phase identity by matching diffraction patterns with reference data (e.g., ICDD PDF-4+ database) .

- TGA : Quantifies hydration states by measuring mass loss upon heating (e.g., loss of 4H₂O at ~100–150°C and CO₂ above 300°C) .

- FTIR : Identifies carbonate (CO₃²⁻) vibrational modes (e.g., peaks at 1534 cm⁻¹ for asymmetric stretching) .

Advanced Research Questions

Q. How can this compound be utilized in designing neutron-absorbing materials for nuclear reactors?

Dy₂(CO₃)₃·4H₂O’s high thermal neutron absorption cross-section (∼1000 barns) makes it valuable for control rods or shielding composites. Advanced applications involve sintering with ceramics (e.g., Dy₂O₃) to form cermets. Researchers must optimize sintering temperatures (≥1200°C) and Dy content to balance neutron absorption and mechanical stability . Neutron flux testing and post-irradiation microstructural analysis (SEM/EDS) are critical for validation .

Q. What challenges arise in reconciling discrepancies in reported solubility data for this compound?

While most sources classify Dy₂(CO₃)₃·4H₂O as water-insoluble , slight solubility variations may occur due to particle size or crystallinity. Researchers should conduct solubility tests under standardized conditions (e.g., 25°C, 0.1 M ionic strength) and compare results with thermodynamic models. Conflicting data may stem from impurities or incomplete hydration in some syntheses .

Q. How can this compound serve as a precursor for luminescent or magnetic materials?

Thermal decomposition of Dy₂(CO₃)₃·4H₂O at 500–800°C yields Dy₂O₃, a key component in phosphors and single-molecule magnets. For luminescent materials, co-doping with Eu³+ or Tb³+ enhances emission properties. Magnetic studies require SQUID magnetometry to measure field-induced transitions (e.g., Dy³+’s high magnetic anisotropy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。